molecular formula C14H22O3S B13437234 (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3

Cat. No.: B13437234
M. Wt: 273.41 g/mol
InChI Key: AOWAQOSWMSVFSV-LPCKOZKESA-N
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Description

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound often used in organic synthesis. The presence of the deuterium atoms (indicated by the “d3” suffix) makes it particularly useful in studies involving isotopic labeling. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical processes.

Properties

Molecular Formula

C14H22O3S

Molecular Weight

273.41 g/mol

IUPAC Name

[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3

InChI Key

AOWAQOSWMSVFSV-LPCKOZKESA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)COS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Methyl-1-hexanol.

    Tosylation: The hydroxyl group of the precursor is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.

    Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium atoms, typically using a deuterium source like deuterium gas (D2) or deuterated solvents.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the compound into different functional groups, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and alkoxide ions (RO-).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products vary depending on the specific oxidation conditions but can include ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential use in drug development and as a tool in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the tosylate group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound is converted to an alcohol through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3: The enantiomer of the compound, with different stereochemistry.

    2-Methyl-1-(4-toluenesulfonyloxy)hexane: The non-deuterated version of the compound.

    (S)-2-Methyl-1-hexanol: The precursor used in the synthesis of the compound.

Uniqueness

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its specific stereochemistry and the presence of deuterium atoms. These features make it particularly valuable in isotopic labeling studies and in reactions where stereochemistry plays a crucial role.

Biological Activity

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a deuterated compound that has garnered attention in various biological studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 features a methyl group at the second carbon and a tosylate group at the first carbon, which enhances its reactivity and solubility characteristics. The synthesis typically involves the reaction of 4-toluenesulfonyl chloride with a suitable alcohol under basic conditions, followed by deuteration to introduce deuterium atoms into the structure.

Biological Activity

The biological activity of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can be categorized into several key areas:

1. Antimicrobial Properties
Studies have shown that compounds with sulfonyloxy groups exhibit significant antimicrobial activity. The presence of the tosylate moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.

2. Enzyme Inhibition
Research indicates that (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines when cells are treated with (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3, indicating its potential use in inflammatory disease models.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains revealed that (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Interaction
In a biochemical assay investigating the interaction with cytochrome P450 enzymes, (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 exhibited competitive inhibition. The kinetic parameters indicated a Ki value comparable to known inhibitors, supporting its role as a potential therapeutic agent in modulating drug metabolism.

Research Findings

A comprehensive review of literature shows that compounds similar to (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 have been linked to various biological activities:

Activity Type Findings
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionCompetitive inhibition of cytochrome P450 enzymes
Anti-inflammatoryReduction in cytokine production in cell cultures

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